molecular formula C12H9IO3 B11804280 Methyl 5-(4-iodophenyl)furan-2-carboxylate

Methyl 5-(4-iodophenyl)furan-2-carboxylate

Cat. No.: B11804280
M. Wt: 328.10 g/mol
InChI Key: DHADRFCERHYFRU-UHFFFAOYSA-N
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Description

Methyl 5-(4-iodophenyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-iodophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-iodophenyl)furan-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Phenyl-substituted furan derivatives.

    Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-iodophenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-iodophenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and iodophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in halogen bonding and can be easily substituted, making the compound versatile for various chemical transformations.

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 5-(4-iodophenyl)furan-2-carboxylate

InChI

InChI=1S/C12H9IO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

DHADRFCERHYFRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)I

Origin of Product

United States

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